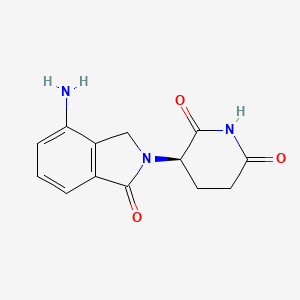![molecular formula C6H4BrN3 B1519351 6-溴-1H-吡唑并[4,3-b]吡啶 CAS No. 1150617-54-1](/img/structure/B1519351.png)
6-溴-1H-吡唑并[4,3-b]吡啶
描述
6-bromo-1H-pyrazolo[4,3-b]pyridine is a chemical compound with the molecular formula C6H4BrN3 . It has been used in the preparation, SAR, and biological evaluation of (pyrimidinyl)-pyrazolo[4,3-b]pyridine derivatives as dual FLT3/CDK4 inhibitors .
Synthesis Analysis
Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate was carried out using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline .Molecular Structure Analysis
The molecular structure of 6-bromo-1H-pyrazolo[4,3-b]pyridine consists of a pyrazolo[4,3-b]pyridine core with a bromine atom attached at the 6-position .Chemical Reactions Analysis
The catalytic activity of AC-SO3H was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .Physical And Chemical Properties Analysis
6-bromo-1H-pyrazolo[4,3-b]pyridine is a solid compound . It has a molecular weight of 198.02 .科学研究应用
Synthesis of Biologically Active Compounds
The core structure of 6-bromo-1H-pyrazolo[4,3-b]pyridine is pivotal in synthesizing a wide range of biologically active compounds. Due to its similarity with purine bases, it’s often used as a scaffold in medicinal chemistry for the development of new pharmaceuticals .
Antimicrobial Agents
Derivatives of 6-bromo-1H-pyrazolo[4,3-b]pyridine have been explored for their antimicrobial properties. Researchers are investigating these compounds for potential use in treating bacterial and fungal infections .
Antitumor Activity
The pyrazolopyridine nucleus is a common feature in many compounds with antitumor activity. Scientists are studying 6-bromo-1H-pyrazolo[4,3-b]pyridine derivatives for their potential to inhibit the growth of various cancer cells .
Antidiabetic Applications
Some derivatives of 6-bromo-1H-pyrazolo[4,3-b]pyridine are being researched for their antidiabetic properties. These compounds may play a role in the development of new treatments for diabetes by targeting specific pathways involved in the disease .
Anti-Alzheimer’s Disease
The structural framework of 6-bromo-1H-pyrazolo[4,3-b]pyridine is being utilized in the design of compounds that may have applications in treating neurodegenerative diseases, such as Alzheimer’s .
Anti-inflammatory and Antioxidant
Researchers are also looking into the anti-inflammatory and antioxidant capabilities of 6-bromo-1H-pyrazolo[4,3-b]pyridine derivatives. These properties are valuable in developing treatments for chronic inflammatory diseases and in managing oxidative stress .
Cardiovascular Drug Development
The pyrazolopyridine derivatives are being studied for their cardiovascular effects. Some compounds based on 6-bromo-1H-pyrazolo[4,3-b]pyridine may have therapeutic potential in treating various cardiovascular diseases .
Chemical Research and Synthesis Techniques
The compound is also significant in chemical research, particularly in developing new synthetic methods. Its derivatives serve as a model for studying different chemical reactions and synthesis techniques, which can be applied to create a variety of complex molecules .
作用机制
Target of Action
Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which 6-bromo-1h-pyrazolo[4,3-b]pyridine belongs, have been studied extensively due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with various biological targets, including enzymes and receptors, in a manner similar to these purine bases.
Mode of Action
It is known that pyrazolo[3,4-b]pyridines can interact with their targets through various mechanisms, potentially leading to changes in cellular processes .
Biochemical Pathways
Given the structural similarity of pyrazolo[3,4-b]pyridines to purine bases, it is plausible that they may influence pathways involving purine metabolism or signaling .
Result of Action
Given the structural similarity of pyrazolo[3,4-b]pyridines to purine bases, it is plausible that they may exert effects on cellular processes involving purine metabolism or signaling .
安全和危害
属性
IUPAC Name |
6-bromo-1H-pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-4-1-5-6(8-2-4)3-9-10-5/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONNZZMIJPHSJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654011 | |
| Record name | 6-Bromo-1H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-1H-pyrazolo[4,3-b]pyridine | |
CAS RN |
1150617-54-1 | |
| Record name | 6-Bromo-1H-pyrazolo[4,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150617-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-1H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-1H-pyrazolo[4,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-Amino-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester](/img/structure/B1519278.png)
![3-chloro-N-[2-(phenylsulfanyl)ethyl]propanamide](/img/structure/B1519279.png)
![tert-butyl 2-(hydroxymethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B1519280.png)



